tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-fluorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGJZZZOBRPZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-fluorophenyl)propan-2-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine.
Acid-Mediated Cleavage
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Reagents : HCl (4 M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Conditions : Room temperature (RT) for 30 min to 24 h.
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Products : Free amine (e.g., 3-fluorophenylpropan-2-amine) and tert-butanol/CO₂ as byproducts .
Example :
texttert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate + HCl → 3-fluorophenylpropan-2-amine + tert-butanol + CO₂
Yield : 95% (reported for analogous Boc-deprotection in ).
Nucleophilic Substitution at the Carbamate
The carbamate carbonyl can react with nucleophiles such as Grignard reagents or organometallics.
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Reagents : Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxane with Mg).
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Conditions : Barbier-type reactions at 0–60°C in toluene or THF.
Example :
textBoc-protected amine + R-Mg-X → Tertiary alcohol or ketone intermediate
Yield : 74–84% (similar reactions in ).
Hydrolysis
Controlled hydrolysis under basic conditions converts the carbamate to a urea derivative.
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Reagents : NaOH or KOH in aqueous/organic biphasic systems.
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Conditions : RT to 60°C for 1–48 h.
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Products : Urea or primary amine derivatives.
Cobalt-Catalyzed Coupling
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Catalyst : [Co(TPP)] (tetraphenylporphyrin cobalt).
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Conditions : 60°C in benzene with Cs₂CO₃ as base.
Example : Intramolecular cyclization to form azetidine or piperidine derivatives.
Yield : Up to 96% (reported for structurally similar substrates in ).
Thermal Degradation
Heating above 100°C induces decomposition, releasing isobutylene and CO₂.
Fluorine-Specific Reactivity
The 3-fluorophenyl group resists electrophilic substitution but undergoes directed ortho-metalation (DoM) with strong bases (e.g., LDA).
Table 2: Stability Under Various Conditions
Research Findings
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Synthetic Utility : The Boc group enables selective transformations while protecting the amine, as shown in multi-step syntheses of pharmaceuticals .
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Fluorine Effects : The 3-fluorophenyl group enhances electrophilic stability but complicates metalation without directing groups .
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Catalytic Efficiency : Cobalt-mediated cyclization achieves high diastereoselectivity (>20:1 dr) in azetidine formation .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of tert-butyl 2-(3-fluorophenyl)propan-2-ylcarbamate exhibit significant anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a targeted approach to cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | G1 phase cell cycle arrest |
Antimicrobial Activity
Another significant application is in the field of antimicrobial agents. Studies have shown that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antibiotic.
Case Study: Bacterial Inhibition
In vitro assays revealed that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuropharmacology
The compound's ability to cross the blood-brain barrier opens avenues for research into neuropharmacological applications. It may serve as a lead compound for developing treatments for neurological disorders.
Case Study: Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This was evaluated using neuroblastoma cell lines exposed to hydrogen peroxide.
| Treatment | Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
- Tetrahydro-2H-pyran derivatives: The pyran ring enhances conformational stability and may influence pharmacokinetic properties due to increased hydrogen bonding capacity .
- Stereochemistry: The (S)-configuration in hydroxyl-containing analogs (e.g., CAS 944470-56-8) may enhance enantioselective interactions in biological systems .
Functional Group Impact :
- Hydroxyl vs. Ketone : Hydroxyl groups (e.g., CAS 944470-56-8) improve solubility but may reduce metabolic stability, whereas ketones (e.g., CAS 1612176-02-9) could undergo redox reactions in vivo .
Biological Activity
tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate (CAS No. 689232-63-1) is a synthetic organic compound notable for its unique chemical structure, which includes a tert-butyl group and a fluorinated phenyl moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The molecular formula of this compound is C14H20FNO2, with a molecular weight of 253.31 g/mol. The compound is characterized by its stability and ability to undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to biological targets .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in various cancer types by interfering with signaling pathways critical for cell proliferation .
Table 1: Summary of Antiproliferative Activity
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on phospholipase D (PLD), an enzyme involved in various cellular processes including membrane trafficking and signal transduction. Inhibition of PLD has been linked to reduced invasiveness in cancer cells, suggesting that this compound could serve as a potential therapeutic agent in oncology .
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant inhibition observed at concentrations above 10 µM. The mechanism was proposed to involve the disruption of PLD activity, leading to altered cell signaling pathways .
- U87-MG Glioblastoma Model : In another study involving U87-MG glioblastoma cells, treatment with the compound resulted in a marked reduction in invasive migration. The IC50 values indicated potent inhibition at low concentrations, reinforcing the potential role of this compound in targeting aggressive cancer phenotypes .
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate?
Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. A general approach includes:
Substrate Preparation : Reacting 3-fluorophenylpropan-2-ol with tert-butyl carbamate precursors.
Coupling : Using reagents like Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to form the carbamate bond .
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters affecting yield include temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (4–24 hours) .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For high-exposure scenarios, use NIOSH-approved respirators (e.g., P95 filters) .
- Fire Safety : Use dry chemical or alcohol-resistant foam extinguishers; avoid water due to potential reactivity .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from direct sunlight to avoid photodegradation .
- Incompatibilities : Separate from strong acids/bases and oxidizing agents to prevent unintended reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
- X-ray Crystallography : For ambiguous stereochemistry, crystallize the compound and analyze crystal packing (e.g., as demonstrated for tert-butyl carbamate derivatives in ) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
Q. What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling steps; highlights improved yields with Pd(OAc) in Suzuki-Miyaura reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Gradients : Use gradual heating (e.g., 40–80°C) to minimize side reactions in exothermic steps .
Q. How does the compound's stability vary under different pH conditions?
Methodological Answer:
- Acidic Conditions : Rapid hydrolysis of the carbamate group occurs below pH 3, releasing CO and tert-butanol .
- Basic Conditions : Degradation accelerates above pH 9 due to nucleophilic attack on the carbonyl group .
- Neutral pH : Stable for >48 hours at 25°C, as shown in analogous carbamates .
Experimental Design : Conduct accelerated stability studies using HPLC to monitor degradation products .
Q. What are the key considerations in designing biological activity assays?
Methodological Answer:
- Target Selection : Prioritize enzymes or receptors with known interactions with fluorophenyl motifs (e.g., kinase inhibitors) .
- Solubility Testing : Use DMSO stocks (≤1% v/v) to avoid cytotoxicity artifacts .
- Metabolic Stability : Assess liver microsome clearance rates to predict in vivo efficacy .
- Control Compounds : Include structurally similar analogs (e.g., tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, CAS 214973-83-8) for comparative analysis .
Q. How can researchers analyze and compare its reactivity with structural analogs?
Methodological Answer:
- Computational Modeling : Perform DFT calculations to compare electrophilicity of the carbamate group with analogs .
- Reactivity Screening : Test nucleophilic substitutions (e.g., with amines or thiols) under standardized conditions (25°C, DMF) .
- Structural Analog Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
